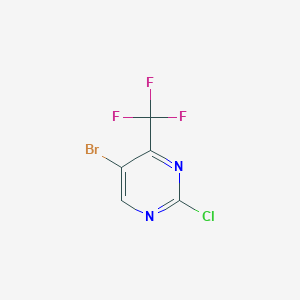

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

Description

Properties

IUPAC Name |

5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HBrClF3N2/c6-2-1-11-4(7)12-3(2)5(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIPESROQQNDJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC(=N1)Cl)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HBrClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465509 | |

| Record name | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

785777-92-6 | |

| Record name | 5-bromo-2-chloro-4-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine CAS number

An In-depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine (CAS Number: 785777-92-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated pyrimidine derivative that serves as a versatile and highly valuable building block in modern organic synthesis.[1] Its trifluoromethyl group, along with the strategically positioned bromine and chlorine atoms, imparts unique reactivity and makes it a sought-after intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules, and the specific substitution pattern of this compound offers multiple reaction sites for the introduction of molecular diversity.[2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on detailed experimental protocols and applications in drug discovery.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis and for ensuring safe handling and storage.

| Property | Value | Reference |

| CAS Number | 785777-92-6 | [3] |

| Molecular Formula | C₅HBrClF₃N₂ | [3] |

| Molecular Weight | 261.43 g/mol | [3] |

| Alternate Name | 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-diazine | [3] |

| Appearance | Not specified in available search results | |

| Melting Point | Not specified in available search results | |

| Boiling Point | Not specified in available search results | |

| Solubility | Not specified in available search results |

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the searched literature, a general understanding can be derived from the synthesis of similar pyrimidine derivatives. The synthesis likely involves the construction of the pyrimidine ring followed by halogenation and trifluoromethylation steps.

For a related compound, 5-bromo-2-(trifluoromethyl)pyrimidine, one synthetic route involves the bromination of 2-(trifluoromethyl)pyrimidine.[4]

General Synthetic Workflow for Halogenated Pyrimidines:

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Key Chemical Transformations

The reactivity of this compound is characterized by the presence of two distinct halogen atoms on an electron-deficient pyrimidine ring. This allows for selective functionalization through various cross-coupling and nucleophilic substitution reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The differential reactivity of the C-Br and C-Cl bonds is a key feature in palladium-catalyzed reactions, with the C-Br bond at the 5-position generally being more susceptible to oxidative addition than the C-Cl bond at the 2-position.[5] This enables a stepwise approach to the synthesis of di-substituted pyrimidines.

4.1.1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. For dihalopyrimidines, the reaction can often be directed to selectively occur at the more reactive C-Br bond.[6]

Experimental Protocol (Adapted from similar substrates): [7][8]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography.

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyrimidines, the reactivity of the halogen positions is influenced by the electron-withdrawing nature of the ring nitrogens.[2] The 2-chloro position is generally more susceptible to SNAr than the 5-bromo position.[9]

Experimental Protocol (Adapted from similar substrates): [8]

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Nucleophile Addition: Add the desired nucleophile (e.g., an amine, alcohol, or thiol) (1.0-1.2 equiv.). A base (e.g., triethylamine or diisopropylethylamine) may be required if the nucleophile is used as its salt.

-

Reaction Execution: Heat the reaction mixture to an appropriate temperature (ranging from room temperature to reflux).

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. The work-up procedure will vary depending on the solvent and nucleophile used but typically involves extraction and washing.

-

Purification: Purify the crude product by column chromatography or recrystallization.

Caption: General scheme for nucleophilic aromatic substitution.

Applications in Drug Discovery and Agrochemicals

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[10] The pyrimidine core is a common feature in many approved drugs, and the trifluoromethyl group can enhance metabolic stability and binding affinity.

Derivatives of trifluoromethyl pyrimidines have shown a broad spectrum of biological activities, including:

-

Anticancer: As scaffolds for kinase inhibitors.

-

Antiviral and Antifungal: As core structures in various antimicrobial agents.

While this compound is a building block and not an end-product with a specific biological target, its derivatives are designed to interact with various signaling pathways implicated in disease. For example, pyrimidine-based compounds are known to target kinases in cancer-related signaling cascades.

Illustrative Signaling Pathway Inhibition:

Caption: Inhibition of a generic kinase signaling pathway.

Safety Information

Detailed safety information for this compound is not fully available in the provided search results. As with all halogenated and trifluoromethylated organic compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. For specific handling and safety precautions, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for selective functionalization through a variety of chemical transformations, making it a key intermediate for researchers in drug discovery and agrochemical development. A thorough understanding of its reactivity is essential for its effective utilization in the synthesis of novel compounds with potential therapeutic or agricultural applications.

References

- 1. 5-Bromo-2-chloro-4-methylpyrimidine | Sigma-Aldrich [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Page loading... [guidechem.com]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document summarizes its known physical characteristics and outlines general experimental protocols relevant to its synthesis and characterization.

Core Physical and Chemical Properties

This compound is a trifluoromethyl-substituted pyrimidine featuring both bromo and chloro substituents, making it a versatile building block for the synthesis of more complex molecules.[1] Its fundamental properties are summarized below.

| Property | Value | Source |

| CAS Number | 785777-92-6 | [2] |

| Molecular Formula | C₅BrClF₃N₂ | [2] |

| Molecular Weight | 261.43 g/mol | [2] |

| Storage Temperature | 2-8°C under inert gas (nitrogen or Argon) | [3] |

No experimentally determined melting point, boiling point, density, or solubility data for this compound were found in the reviewed literature.

Synthetic Approaches and Experimental Considerations

The synthesis of functionalized pyrimidine derivatives often involves multi-step reaction sequences. For trifluoromethyl pyrimidine derivatives, a common strategy involves the cyclocondensation of a trifluoromethyl-containing precursor followed by halogenation and subsequent functionalization.[1][4]

General Synthetic Workflow

A plausible synthetic route for this compound and similar structures can be conceptualized through the following workflow. This generalized scheme highlights the key transformations typically involved in the synthesis of such halogenated pyrimidines.

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols: General Methodologies for Synthesis and Characterization

Step 1: Synthesis of a Pyrimidine Precursor (Illustrative)

This step would involve the creation of the core pyrimidine ring, which would then be subsequently halogenated.

Step 2: Halogenation Reactions

-

Chlorination: The conversion of a hydroxyl group on the pyrimidine ring to a chloro group is a common step. This is often achieved by refluxing the hydroxy-pyrimidine precursor with phosphorus oxychloride (POCl₃).[4]

-

Bromination: Introduction of a bromine atom onto the pyrimidine ring can be accomplished using a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid.[5] The reaction may require heating to proceed to completion.[5]

Step 3: Purification and Characterization

-

Work-up: Following the reaction, a standard aqueous work-up is typically employed. This involves quenching the reaction mixture, extracting the product into an organic solvent (e.g., ethyl acetate), washing the organic layer with water and brine, and drying over an anhydrous salt like sodium sulfate.[5]

-

Purification: The crude product is often purified by column chromatography on silica gel to isolate the desired compound.[1]

-

Characterization: The structure and purity of the final product are confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

Reactivity and Potential Applications

This compound serves as a versatile intermediate in organic synthesis. The presence of two different halogen atoms at positions 2 and 5 allows for regioselective functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitution reactions.[6] The trifluoromethyl group can enhance the biological activity and metabolic stability of derivative compounds.[4]

While no specific biological activities or signaling pathway involvement for this compound have been reported, related trifluoromethyl pyrimidine derivatives have shown a range of biological activities, including antifungal and antiviral properties.[1]

Logical Relationship for Further Functionalization

The differential reactivity of the C-Cl and C-Br bonds is key to the synthetic utility of this compound. Generally, the C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective substitution at the 5-position. The C-Cl bond at the 2-position is more susceptible to nucleophilic aromatic substitution. This differential reactivity allows for a stepwise approach to creating diverse molecular architectures.

Caption: Potential reaction pathways for the functionalization of the title compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential for the development of novel chemical entities in the fields of drug discovery and materials science. While detailed experimental data on its physical properties are limited, its structural features suggest a high degree of utility for creating diverse molecular libraries. Further research into the specific physical and biological properties of this compound is warranted to fully explore its potential applications.

References

- 1. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 2. scbt.com [scbt.com]

- 3. This compound CAS#: 785777-92-6 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 5-bromo-2-(trifluoromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery.

Chemical Structure and Properties

This compound is a synthetic organic compound with the chemical formula C₅BrClF₃N₂.[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 4-position.

Chemical Identifiers:

| Identifier | Value |

| CAS Number | 785777-92-6 |

| Molecular Formula | C₅BrClF₃N₂ |

| Molecular Weight | 261.43 g/mol |

| Canonical SMILES | C1=C(C(=NC(=N1)Cl)C(F)(F)F)Br |

| InChI Key | Not available |

| PubChem CID | Not available |

Physicochemical Properties (Predicted):

While experimental data is limited, the following properties can be predicted based on the structure:

| Property | Predicted Value |

| Boiling Point | ~250-300 °C |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents like DMSO and DMF |

| LogP | ~3.5 |

Synthesis

A general workflow for the diversification of a similar compound, 5-Bromo-2-chloropyrimidine, involves leveraging the differential reactivity of the chloro and bromo substituents. The C2-chloro position is more susceptible to nucleophilic aromatic substitution, while the C5-bromo position is amenable to palladium-catalyzed cross-coupling reactions.[2]

A potential, though unverified, synthetic workflow could be visualized as follows:

A potential synthetic workflow for the target compound.

Spectroscopic Data

Actual experimental spectra for this compound are not publicly available. However, commercial suppliers indicate the availability of 1H NMR, IR, and MS data.[3] Based on the chemical structure, the expected spectroscopic features can be predicted.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | A singlet in the downfield region (δ 8.5-9.0 ppm) corresponding to the proton at the 6-position of the pyrimidine ring. |

| ¹³C NMR | Signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon atoms attached to the electronegative halogens and nitrogen atoms would appear in the downfield region. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| IR Spectroscopy | Characteristic absorption bands for C-N, C=N, C-Cl, C-Br, and C-F bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms. |

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of pyrimidine derivatives, particularly those containing a trifluoromethyl group, has shown significant promise in drug discovery.

Derivatives of 5-(trifluoromethyl)pyrimidine have been investigated as potent dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint kinase 1 (CHK1), which are important targets in cancer therapy.[4] The pyrimidine core can form crucial hydrogen bonds with the hinge region of these kinases.

The general biological activities of pyrimidine derivatives are diverse and include:

-

Anticancer: Many pyrimidine analogs act as antimetabolites, interfering with DNA and RNA synthesis.

-

Antifungal: Some trifluoromethyl pyrimidine derivatives have shown potent antifungal activity.

-

Antiviral: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.

Given its structural features, this compound could serve as a valuable building block for the synthesis of novel kinase inhibitors or other biologically active molecules. The presence of three distinct functional groups (bromo, chloro, and trifluoromethyl) on the pyrimidine scaffold allows for diverse chemical modifications to explore structure-activity relationships.

A hypothetical signaling pathway that could be targeted by derivatives of this compound is the FLT3 signaling pathway, which is often dysregulated in acute myeloid leukemia (AML).

Hypothetical inhibition of the FLT3 signaling pathway.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and biological evaluation of this compound are not currently available in the public domain. Researchers interested in working with this compound would need to develop and optimize their own procedures based on established methods for similar compounds.

General Protocol for Spectroscopic Analysis:

-

NMR Spectroscopy: A sample of the purified compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed using a high-field NMR spectrometer.

-

Mass Spectrometry: Analysis would typically be performed using techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to determine the molecular weight and fragmentation pattern.

-

IR Spectroscopy: A thin film of the compound or a KBr pellet would be analyzed using an FTIR spectrometer.

Conclusion

This compound is a halogenated pyrimidine with significant potential as a scaffold in the development of new therapeutic agents. Its trifunctionalized nature provides a versatile platform for chemical derivatization. While detailed experimental data is currently limited, its structural similarity to known biologically active molecules suggests that it is a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on developing robust synthetic routes, fully characterizing its physicochemical and spectroscopic properties, and evaluating its biological activity in relevant assays.

References

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, reaction conditions, and experimental protocols, supported by quantitative data and process visualizations to aid in laboratory-scale synthesis and process optimization.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-step process. The pathway commences with the widely available starting material, 5-bromouracil. The initial step involves a chlorination reaction to replace the hydroxyl groups with chlorine atoms, yielding the intermediate 5-bromo-2,4-dichloropyrimidine. The subsequent and final step is a selective nucleophilic substitution at the C4 position of the pyrimidine ring to introduce the trifluoromethyl group. The C4 position is generally more susceptible to nucleophilic attack than the C2 position in such di-substituted pyrimidines.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine from 5-Bromouracil

This initial step focuses on the conversion of 5-bromouracil to 5-bromo-2,4-dichloropyrimidine via a chlorination reaction. Two common chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

Experimental Protocol using Phosphorus Oxychloride:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-bromouracil (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (approximately 4-5 equivalents) to the flask.

-

Reaction Conditions: Heat the mixture to reflux and maintain for a period of 4 to 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess POCl₃ by slowly pouring the reaction mixture into crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography.

Experimental Protocol using Phosphorus Pentachloride:

-

Reaction Setup: In a round-bottom flask, combine 5-bromouracil (1 equivalent) and phosphorus pentachloride (PCl₅) (approximately 2.8 equivalents).

-

Solvent Addition: Add a high-boiling inert solvent such as 1,1,2-trichloroethane.

-

Reaction Conditions: Heat the mixture to reflux until the starting material is consumed, as monitored by TLC.[1]

-

Work-up and Purification: Follow a similar work-up and purification procedure as described for the POCl₃ method.[1]

Step 2: Selective C4-Trifluoromethylation of 5-Bromo-2,4-dichloropyrimidine

This step involves the selective introduction of a trifluoromethyl group at the C4 position of the pyrimidine ring. The higher reactivity of the C4 chloro substituent towards nucleophilic attack allows for this selective transformation. A common and effective method for this is the use of a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (TMSCF₃), or a copper-catalyzed trifluoromethylation.

Proposed Experimental Protocol using Ruppert-Prakash Reagent (TMSCF₃):

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 5-bromo-2,4-dichloropyrimidine (1 equivalent) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).

-

Reagent Addition: Add the Ruppert-Prakash reagent (TMSCF₃) (typically 1.5-2.0 equivalents).

-

Initiator Addition: Add a catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), to initiate the reaction.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography.

Proposed Experimental Protocol for Copper-Catalyzed Trifluoromethylation:

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 5-bromo-2,4-dichloropyrimidine (1 equivalent), a copper(I) salt (e.g., CuI, CuBr, or CuCN) as a catalyst, and a suitable trifluoromethyl source (e.g., potassium (trifluoromethyl)trimethoxyborate or a similar reagent).

-

Solvent and Ligand: Add a polar aprotic solvent like DMF or NMP. The addition of a ligand, such as 1,10-phenanthroline, may be beneficial.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. Monitor the reaction's progress.

-

Work-up and Purification: After completion, cool the reaction, dilute with water, and extract with an organic solvent. Wash the organic phase, dry, and concentrate. Purify the final product by column chromatography.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Quantitative Data for the Synthesis of 5-Bromo-2,4-dichloropyrimidine

| Parameter | Value | Reference |

| Starting Material | 5-Bromouracil | [1][2] |

| Chlorinating Agent | POCl₃ or PCl₅ | [1][2] |

| Solvent | Neat POCl₃ or 1,1,2-trichloroethane | [1][2] |

| Reaction Temperature | Reflux | [1][2] |

| Reaction Time | 4 - 24 hours | [2] |

| Yield | 82% - 99.5% | [1][2] |

Table 2: Proposed Quantitative Data for the Synthesis of this compound

| Parameter | Proposed Value |

| Starting Material | 5-Bromo-2,4-dichloropyrimidine |

| Trifluoromethylating Agent | TMSCF₃ or CuCF₃ source |

| Catalyst/Initiator | TBAF/CsF or Copper(I) salt |

| Solvent | THF, DMF, or NMP |

| Reaction Temperature | Room Temperature to 120 °C |

| Estimated Yield | 60% - 80% |

Note: The data in Table 2 are proposed based on typical conditions for similar trifluoromethylation reactions and may require optimization for this specific substrate.

Conclusion

The synthesis of this compound is a feasible two-step process that is accessible with standard laboratory equipment. The initial chlorination of 5-bromouracil is a high-yielding and well-documented reaction. The subsequent selective trifluoromethylation at the C4 position, while requiring careful control of reaction conditions, can be achieved using modern trifluoromethylating agents. This guide provides a solid foundation for researchers to produce this valuable intermediate for applications in drug discovery and development. Further optimization of the trifluoromethylation step may lead to improved yields and simplified purification procedures.

References

Spectroscopic Profile of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted and representative data based on structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, crucial for the structural elucidation and quality control of this and similar chemical entities.

Predicted Spectral Data

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR data for this compound. These predictions are derived from the analysis of similar pyrimidine and pyridine structures, taking into account the electronic effects of the bromo, chloro, and trifluoromethyl substituents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.9 - 9.2 | Singlet | 1H | H-6 |

Note: The single proton on the pyrimidine ring is expected to be significantly deshielded due to the cumulative electron-withdrawing effects of the two halogen atoms and the trifluoromethyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~160 - 165 | C-2 |

| ~155 - 160 (q) | C-4 |

| ~118 - 123 (q) | -CF₃ |

| ~115 - 120 | C-5 |

| ~158 - 162 | C-6 |

Note: The carbon atoms attached to the electronegative nitrogen, chlorine, and trifluoromethyl groups are expected to appear downfield. The trifluoromethyl group will appear as a quartet due to C-F coupling.

Table 3: Predicted ¹⁹F NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ -65 to -75 | Singlet | -CF₃ |

Note: The chemical shift of the trifluoromethyl group is influenced by the electronic environment of the pyrimidine ring.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| ~260, 262, 264 | Molecular ion cluster ([M]⁺) |

| Variable | Fragmentation ions |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine and one chlorine atom. Common fragmentation pathways may include the loss of a halogen atom or the trifluoromethyl group.

Infrared (IR) Spectroscopy

Table 5: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1550 - 1600 | Medium-Strong | C=N stretching |

| ~1400 - 1500 | Medium-Strong | Aromatic C=C stretching |

| ~1100 - 1300 | Strong | C-F stretching |

| ~700 - 850 | Strong | C-Cl stretching |

| ~550 - 650 | Medium | C-Br stretching |

Note: The IR spectrum will be characterized by strong absorptions corresponding to the C-F bonds of the trifluoromethyl group and various vibrations of the substituted pyrimidine ring.

Experimental Protocols

The following are detailed methodologies for obtaining NMR, MS, and IR spectra for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Weigh 5-10 mg of the purified this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.[1]

-

¹H NMR Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise) The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Data Acquisition: Acquire the spectrum on the same spectrometer. A proton-decoupled pulse sequence is typically used. Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance) The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

¹⁹F NMR Data Acquisition: Acquire the spectrum on a spectrometer equipped with a fluorine probe. A proton-decoupled pulse sequence is generally used. Typical acquisition parameters are similar to ¹H NMR, with a wider spectral width to encompass the typical range of fluorine chemical shifts. An external reference standard (e.g., CFCl₃ at 0 ppm) or an internal standard can be used.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.[2]

-

Ionization: The choice of ionization technique depends on the properties of the compound and the desired information.

-

Electron Ionization (EI): This is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.[3] The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules ([M+H]⁺) or other adducts.

-

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight). The detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, one of the following methods can be used:

-

Thin Film: Dissolve a small amount of the compound in a volatile solvent (e.g., dichloromethane or acetone).[4] Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[4]

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[5]

-

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of this compound.

Caption: A logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

Navigating the Synthetic Landscape of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. Its trifluoromethyl group imparts unique electronic properties and can enhance metabolic stability and lipophilicity in target molecules. The presence of two distinct halogen atoms at the C2 and C5 positions offers a versatile platform for selective functionalization, enabling the synthesis of a diverse array of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its behavior in key synthetic transformations. While specific literature on this exact molecule is limited, its reactivity can be confidently predicted based on established principles and extensive data available for structurally analogous compounds.

Core Reactivity Principles: A Dichotomy of Halogen Reactivity

The synthetic utility of this compound hinges on the differential reactivity of its two halogen substituents. The pyrimidine ring is inherently electron-deficient, which activates both the C2-chloro and C5-bromo bonds towards nucleophilic attack and palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: In this class of reactions, the general order of reactivity for carbon-halogen bonds is C-I > C-Br > C-Cl. Consequently, the C5-bromo bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the C2-chloro bond. This inherent difference allows for highly chemoselective functionalization at the C5 position, leaving the C2-chloro substituent available for subsequent transformations.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the two ring nitrogens and the potent trifluoromethyl group strongly activates the pyrimidine ring for SNAr. The primary site for nucleophilic attack is the C2 position, which is flanked by two nitrogen atoms. The C4 position, being para to one of the ring nitrogens and ortho to the trifluoromethyl group, is also a potential site for substitution, depending on the nature of the nucleophile and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The C5-bromo position of this compound is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine core and various aryl or vinyl boronic acids or esters.

Representative Reaction Conditions for Suzuki-Miyaura Coupling:

| Entry | Arylboronic Acid | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 50-80 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane/H₂O (4:1) | 100 | 12-24 | 70-95 |

| 3 | 3-Thienylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 16 | 65-90 |

Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

-

To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv.).

-

Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).

-

Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted aminopyrimidines.

Representative Reaction Conditions for Buchwald-Hartwig Amination:

| Entry | Amine | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) / BINAP (3) | NaOtBu (1.4) | Toluene | 80 | 8-16 | 75-98 |

| 2 | Aniline | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 12-24 | 70-92 |

| 3 | Benzylamine | Pd(OAc)₂ (2) / RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 90 | 18 | 60-85 |

Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.

Detailed Experimental Protocol for Buchwald-Hartwig Amination:

-

To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv.).

-

Seal the flask, and evacuate and backfill with an inert gas three times.

-

Add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).

-

Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

-

Heat the reaction mixture with stirring to a temperature of 80-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling is employed for the formation of C-C triple bonds with terminal alkynes.

Representative Reaction Conditions for Sonogashira Coupling:

| Entry | Alkyne | Catalyst System (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | 80 | 6-12 | 60-88 |

| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (5) | DIPEA (3) | THF | 65 | 8-16 | 65-90 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Pyrrolidine (2) | Acetonitrile | 80 | 12 | 55-80 |

Note: The data in this table is based on reactions with structurally similar bromo-chloro-heterocycles and should be considered as a starting point for optimization.

Detailed Experimental Protocol for Sonogashira Coupling:

-

In a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

-

Flush the flask with an inert gas.

-

Add the degassed solvent (e.g., DMF) and the amine base (e.g., Et₃N, 2.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.) via syringe.

-

Stir the mixture at the desired temperature (e.g., 80 °C) and monitor the reaction progress.

-

Upon completion, cool the reaction, quench with water, and extract with an organic solvent.

-

The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring in this compound facilitates nucleophilic aromatic substitution, primarily at the C2-chloro position.

Generalized Protocol for Amination via SNAr:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., ethanol, isopropanol, or DMF).

-

Add the amine nucleophile (1.0-1.2 equiv.) and a base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equiv.) if the amine is used as its salt.

-

Heat the reaction mixture to reflux (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

The Genesis and Evolution of Trifluoromethylpyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic evolution of trifluoromethylpyrimidines, a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold imparts unique physicochemical properties, often leading to enhanced biological activity, improved metabolic stability, and increased bioavailability. This guide provides a comprehensive overview of the key historical milestones, detailed experimental protocols for their synthesis, and a summary of their biological activities, with a focus on their role as enzyme inhibitors.

A Historical Perspective: From Fluorinated Pyrimidines to Trifluoromethyl Analogs

The journey of trifluoromethylpyrimidines is deeply rooted in the broader history of fluorinated pyrimidine chemistry. The initial groundbreaking work in this field was the synthesis of 5-fluorouracil (5-FU) by Heidelberger and his colleagues in 1957. This event marked a significant turning point in cancer chemotherapy and spurred further research into the biological effects of incorporating fluorine into pyrimidine rings.

While the introduction of a single fluorine atom proved to be a successful strategy, the exploration of the trifluoromethyl group as a substituent on the pyrimidine ring came later. A pivotal moment in the history of trifluoromethylpyrimidines was the 1961 publication by Shoji Inoue, Andrew J. Saggiomo, and Edward A. Nodiff, titled "Fluorine-Containing Potential Anticancer Agents. I. Synthesis of Some Trifluoromethylpyrimidines".[1] This work is one of the earliest and most significant reports on the synthesis of this class of compounds, laying the groundwork for future investigations into their potential as therapeutic agents. These early researchers systematically explored methods to construct the trifluoromethylated pyrimidine core, paving the way for the development of the diverse synthetic strategies that exist today.

Synthetic Methodologies and Experimental Protocols

The synthesis of trifluoromethylpyrimidines can be achieved through various routes, often involving the cyclocondensation of a trifluoromethyl-containing building block with an appropriate amidine or guanidine derivative. Below are detailed protocols for the synthesis of key trifluoromethylpyrimidine intermediates and derivatives.

Synthesis of 2-Amino-4-hydroxy-6-(trifluoromethyl)pyrimidine

This protocol is a foundational method for producing a key trifluoromethylpyrimidine building block.

Experimental Protocol:

-

Step 1: Preparation of Sodium Ethoxide Solution. In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add 150 mL of absolute ethanol. Carefully add 3.91 g (0.17 mol) of sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure proper ventilation. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

Step 2: Reaction Mixture Assembly. To the freshly prepared sodium ethoxide solution, add a trifluoro-β-ketoester such as ethyl 4,4,4-trifluoroacetoacetate (1.0 equivalent). Subsequently, add guanidine hydrochloride (1.2 equivalents).

-

Step 3: Condensation Reaction. Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring. Maintain the reflux for 4-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 4: Isolation and Purification. After the reaction is complete, cool the mixture to room temperature. A precipitate of the sodium salt of the product may form. Carefully evaporate the ethanol under reduced pressure. Dissolve the resulting solid residue in a minimum amount of cold deionized water. While stirring, slowly add concentrated hydrochloric acid dropwise to neutralize the solution and then acidify to a pH of approximately 5-6. This will cause the desired 2-amino-4-hydroxy-6-(trifluoromethyl)pyrimidine to precipitate out of the solution. The precipitate is then collected by filtration, washed with cold water, and dried.

Four-Step Synthesis of Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety

This multi-step synthesis demonstrates the elaboration of the pyrimidine core into more complex, biologically active molecules.[2][3]

Experimental Protocol:

-

Step 1: Synthesis of 2-Hydroxy-4-(trifluoromethyl)pyrimidine. A mixture of ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), urea (1.2 eq), and acetic acid is heated at reflux for 8 hours. The reaction mixture is cooled, and the resulting solid is filtered, washed with water, and dried to afford the intermediate.

-

Step 2: Chlorination. The 2-hydroxy-4-(trifluoromethyl)pyrimidine intermediate (1.0 eq) is added to phosphorus oxychloride (POCl₃) (5.0 eq) and heated at reflux for 4 hours. Excess POCl₃ is removed under reduced pressure to yield the chlorinated intermediate.

-

Step 3: Nucleophilic Substitution. The chlorinated intermediate is reacted with an appropriate aminophenol in the presence of a base such as cesium carbonate (Cs₂CO₃) and a catalyst like potassium iodide (KI) in a solvent like acetone. The reaction is typically stirred at room temperature for 7-8 hours.

-

Step 4: Amide Coupling. The resulting aminophenoxy-trifluoromethylpyrimidine intermediate (1.0 eq) is dissolved in a suitable solvent like dichloromethane (DCM) with a carboxylic acid (1.2 eq), a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), and a catalyst like 4-dimethylaminopyridine (DMAP) (0.02 eq). The reaction is stirred at room temperature for 8-10 hours. The final product is purified by column chromatography.[4]

Biological Activities and Mechanisms of Action

Trifluoromethylpyrimidines exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents and agrochemicals.

Anticancer Activity: EGFR Inhibition

A significant area of research has focused on the development of trifluoromethylpyrimidine derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation, angiogenesis, and metastasis.

The EGFR signaling pathway is a complex cascade of molecular events initiated by the binding of a ligand, such as Epidermal Growth Factor (EGF), to the receptor. This binding induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. These phosphorylated sites serve as docking points for various adaptor proteins and enzymes, which in turn activate downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to changes in gene expression that promote cell growth and survival. Trifluoromethylpyrimidine-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its phosphorylation, thereby blocking downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of trifluoromethylpyrimidines.

Antifungal and Insecticidal Activities

Several studies have demonstrated the potent antifungal and insecticidal properties of trifluoromethylpyrimidine derivatives. Their mechanism of action in fungi is thought to involve the disruption of essential biosynthetic pathways, such as ergosterol biosynthesis, which is crucial for maintaining the integrity of the fungal cell membrane.[5] The lipophilic nature of the trifluoromethyl group can facilitate the penetration of these compounds through the fungal cell wall and membrane.

Quantitative Data Summary

The biological activities of trifluoromethylpyrimidines are often quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) values. The following tables summarize some of the reported quantitative data for this class of compounds.

Table 1: Anticancer Activity of Trifluoromethylpyrimidine Derivatives

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference |

| 11g | HCT116 (MSI-H) | 1.52 | [6] |

| 11g | LNCaP (MSI-H) | 1.72 | [6] |

| 11h | HCT116 (MSI-H) | 2.22 | [6] |

| 11h | LNCaP (MSI-H) | 1.6 | [6] |

Table 2: Antifungal Activity of Trifluoromethylpyrimidine Derivatives

| Compound ID | Fungal Species | EC₅₀ (µg/mL) | Reference |

| B4 | Botrytis cinerea | 8.91 | [7] |

| 5u | Rhizoctonia solani | 26.0 | [7] |

Table 3: Synthetic Yields of Trifluoromethylpyrimidine Derivatives

| Reaction Step | Product | Yield (%) | Reference |

| 4-step synthesis | Amide derivatives | 20.2–60.8 | [2] |

Conclusion and Future Perspectives

The discovery and development of trifluoromethylpyrimidines represent a significant advancement in medicinal and agrochemical chemistry. From the pioneering synthetic work in the mid-20th century to the sophisticated, targeted drug design of today, this class of compounds continues to demonstrate immense potential. The unique properties conferred by the trifluoromethyl group make these pyrimidine derivatives a versatile scaffold for the development of potent and selective inhibitors of various biological targets. Future research will likely focus on elucidating novel mechanisms of action, exploring new therapeutic applications, and developing more efficient and sustainable synthetic methodologies. The rich history and promising future of trifluoromethylpyrimidines ensure that they will remain an important area of investigation for years to come.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safety and Handling of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety, handling, and toxicological profile of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine. The information is intended to support laboratory safety protocols and to inform the design of research and development activities involving this compound.

Chemical and Physical Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₅HBrClF₃N₂.[1] It serves as a versatile building block in medicinal chemistry and agrochemical research.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 785777-92-6 | [1] |

| Molecular Formula | C₅HBrClF₃N₂ | [1] |

| Molecular Weight | 261.43 g/mol | [1] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. A summary of its hazard classifications according to the Globally Harmonized System (GHS) is provided in Table 2.

Table 2: GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Source: Compiled from multiple safety data sheets.

The primary hazards are skin and eye irritation, respiratory irritation, and harm if swallowed, inhaled, or in contact with skin.[4]

Safety and Handling

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound. Recommendations are summarized in Table 3.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification | Standard |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. A face shield should be worn if there is a splash hazard. | NIOSH (US) or EN 166 (EU) approved. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or a complete suit protecting against chemicals. | Gloves must satisfy Regulation (EU) 2016/425 and standard EN 374. |

| Respiratory Protection | A NIOSH-approved N95 dust mask or an air-purifying respirator is required if dust or aerosols may be generated. Work should be conducted in a chemical fume hood. | NIOSH (US) or EN 143 (EU) approved. |

Handling and Storage

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[6] Prevent contact with skin, eyes, and clothing.[5] Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the handling area.

-

Storage: Store in a cool, dry, and well-ventilated place.[3] Keep the container tightly closed.[6] Store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[3]

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.

-

Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell. If breathing is difficult, give oxygen. Artificial respiration should be administered if breathing has stopped.

-

Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Evacuate personnel to safe areas. Avoid dust formation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Containment and Cleaning Up: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.

-

Specific Hazards Arising from the Chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), hydrogen bromide (HBr), hydrogen chloride (HCl), and hydrogen fluoride (HF).

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocols and Applications

This compound is a key intermediate in the synthesis of various biologically active molecules, particularly those with agrochemical and pharmaceutical applications.[2] Its reactivity is characterized by the differential susceptibility of the C2-chloro and C5-bromo positions to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, respectively.[7]

Generalized Protocol for Suzuki-Miyaura Coupling at the C5-Position

This protocol describes a general procedure for the formation of a carbon-carbon bond at the C5 position of the pyrimidine ring.

Materials:

-

This compound

-

Arylboronic acid (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)

-

Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

-

Schlenk flask and inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid, palladium catalyst, and base.

-

Add the degassed solvent system.

-

Heat the reaction mixture with stirring to a temperature of 80-100 °C.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[7]

Generalized Protocol for Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol outlines a general method for the substitution of the chlorine atom at the C2 position with an amine nucleophile.

Materials:

-

This compound

-

Amine nucleophile (1.0-1.2 equivalents)

-

Base (e.g., triethylamine or diisopropylethylamine, 1.5-2.0 equivalents, if the amine is a salt)

-

Suitable solvent (e.g., ethanol, isopropanol, or DMF)

-

Round-bottom flask

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv.) in a suitable solvent.

-

Add the amine nucleophile and base (if required).

-

Heat the reaction mixture to reflux (typically 80-120 °C).

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.[7]

Biological Activity and Mechanism of Action

While this compound is primarily used as a synthetic intermediate, the broader class of trifluoromethyl pyrimidine derivatives has been shown to exhibit a range of biological activities.[8] Research has indicated that derivatives synthesized from this core structure possess potential antifungal and anticancer properties.[8][9]

The biological activity is highly dependent on the nature of the substituents introduced at the C2 and C5 positions. For instance, various derivatives have been investigated as kinase inhibitors, which can interfere with cellular signaling pathways involved in cell growth and proliferation.[10] However, there is currently no specific information available in the public domain detailing the signaling pathways or direct biological mechanisms of action for this compound itself. Its primary role is as a scaffold for the synthesis of pharmacologically active molecules.[2]

References

- 1. scbt.com [scbt.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound CAS#: 785777-92-6 [m.chemicalbook.com]

- 4. 5-Bromo-2-(trifluoromethyl)pyrimidine | C5H2BrF3N2 | CID 33697963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 9. mdpi.com [mdpi.com]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and practical aspects of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a halogenated pyrimidine derivative with the chemical formula C₅HBrClF₃N₂.[1] Its structure features a pyrimidine ring substituted with a bromine atom at the 5-position, a chlorine atom at the 2-position, and a trifluoromethyl group at the 4-position. This unique combination of substituents imparts distinct reactivity and makes it a versatile intermediate in the synthesis of complex bioactive molecules.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 785777-92-6 | [1] |

| Molecular Formula | C₅HBrClF₃N₂ | [1] |

| Molecular Weight | 261.43 g/mol | [1] |

| Alternate Name | 5-Bromo-2-chloro-4-(trifluoromethyl)-1,3-diazine | [1] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While specific spectra for this compound are available from commercial suppliers like ChemicalBook, the actual data is not publicly disseminated.[2] However, based on the analysis of structurally related compounds, the expected spectral features can be predicted.

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | A single singlet in the aromatic region, corresponding to the proton at the 6-position of the pyrimidine ring. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent halogen and trifluoromethyl groups. |

| ¹³C NMR | Five distinct signals corresponding to the five carbon atoms of the pyrimidine ring and the trifluoromethyl group. The carbon atoms attached to the nitrogen, chlorine, bromine, and trifluoromethyl groups will exhibit characteristic chemical shifts. |

| ¹⁹F NMR | A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group. |

| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (261.43 g/mol ). The isotopic pattern will be characteristic of a molecule containing one bromine and one chlorine atom. |

| IR Spec. | Characteristic absorption bands for C-N, C-Cl, C-Br, and C-F bonds, as well as aromatic C-H and C=C stretching vibrations. |

Synthesis and Reactivity

This compound serves as a versatile synthon for the introduction of the trifluoromethylpyrimidine moiety into larger molecules. Its reactivity is dictated by the presence of two distinct halogen atoms at positions susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.

Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, patents for the synthesis of the related compound 5-bromo-2-chloropyrimidine provide a likely synthetic strategy.[3][4] This generally involves a multi-step process starting from a simpler pyrimidine precursor. A plausible synthetic route is outlined below.

Caption: General synthetic workflow for this compound.

Key Reactions

The differential reactivity of the chloro and bromo substituents allows for selective functionalization of the pyrimidine ring.

-

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the bromine atom at the 5-position. This allows for the selective introduction of various nucleophiles, such as amines, alcohols, and thiols, at the C2 position.

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom at the 5-position is an excellent handle for various palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the C5 position.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The 5-(trifluoromethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. Derivatives of this core have been investigated as potent inhibitors of various enzymes, particularly kinases, and as antifungal and antitumor agents.[5][6][7][8][9]

While specific biological targets for this compound have not been explicitly identified in the available literature, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target a range of biological pathways. For instance, pyrimidine derivatives are known to play a role as inhibitors in signaling pathways crucial for cell proliferation and survival.

One such general pathway that is often targeted by pyrimidine-based inhibitors is the kinase signaling cascade. The diagram below illustrates a simplified, hypothetical kinase signaling pathway that could be modulated by a derivative synthesized from this compound.

Caption: Hypothetical kinase signaling pathway potentially targeted by derivatives.

Experimental Protocols

General Protocol for Suzuki Coupling (Illustrative)

-

To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water) is added the desired boronic acid or ester (1.1-1.5 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq).

-

The mixture is degassed with an inert gas (e.g., argon or nitrogen).

-

A palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%) is added, and the mixture is heated to the appropriate temperature (typically 80-120 °C) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to afford the desired 5-substituted-2-chloro-4-(trifluoromethyl)pyrimidine.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Its distinct reactivity at the C2 and C5 positions allows for selective and diverse functionalization, making it an attractive starting material for the creation of compound libraries for biological screening. Further research into the specific biological targets and mechanisms of action of its derivatives will undoubtedly continue to expand its importance in medicinal chemistry.

References

- 1. scbt.com [scbt.com]

- 2. This compound(785777-92-6) 1H NMR spectrum [chemicalbook.com]

- 3. CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents [patents.google.com]

- 4. One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

electrophilic and nucleophilic sites of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 5-Bromo-2-chloro-4-(trifluoromethyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of this compound. Due to the inherent electron-deficient nature of the pyrimidine core, further enhanced by three potent electron-withdrawing substituents (bromo, chloro, and trifluoromethyl), the molecule is exceptionally primed for nucleophilic aromatic substitution (SNAr). The primary electrophilic sites are identified at the C2 and C4 positions, with the C2-chloro substituent being the most probable leaving group. Conversely, nucleophilic character is localized at the lone pairs of the two ring nitrogen atoms. Electrophilic substitution on the carbon framework is strongly disfavored. This document outlines the theoretical basis for this reactivity, presents a representative experimental protocol, and utilizes diagrams to visualize the molecule's reactivity profile and relevant reaction pathways.

Introduction

Substituted pyrimidines are a cornerstone of medicinal chemistry and materials science, forming the core scaffold of numerous pharmaceuticals and functional organic molecules.[1] The compound this compound (CAS 785777-92-6) is a highly functionalized building block whose reactivity is dictated by the unique interplay of its constituent parts: an electron-deficient diazine ring and three distinct electron-withdrawing groups.[2] Understanding the specific electrophilic and nucleophilic sites of this molecule is critical for its strategic application in the synthesis of novel, high-value compounds. This guide elucidates the electronic landscape of the molecule to predict its chemical behavior.

Electronic Structure and Substituent Effects

The reactivity of this compound is dominated by the cumulative electronic effects of its substituents on the inherently π-deficient pyrimidine ring.

-

Pyrimidine Ring: As a heteroaromatic diazine, the pyrimidine ring is significantly more electron-deficient than benzene. The two nitrogen atoms act as strong inductive electron sinks, reducing the electron density at the ortho and para carbon positions (C2, C4, and C6). This fundamental property makes the ring susceptible to nucleophilic attack and resistant to electrophilic attack.[3][4]

-

Substituent Analysis: The three substituents dramatically amplify this electron deficiency.

-

2-Chloro and 5-Bromo Groups: Halogens exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). On a highly π-deficient ring like pyrimidine, the strong inductive effect predominates, further deactivating the ring. Their presence, particularly at the C2 position, provides a good leaving group for SNAr reactions.[5]

-